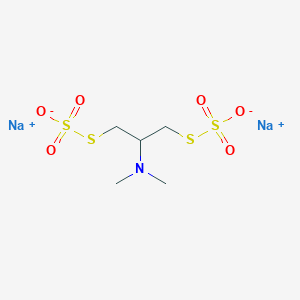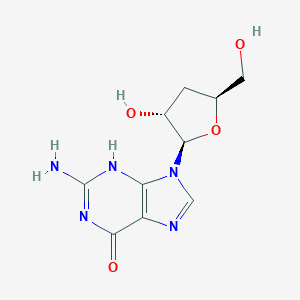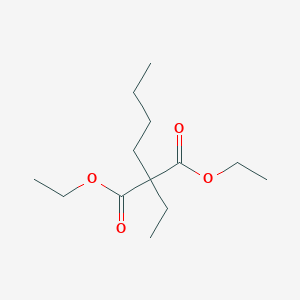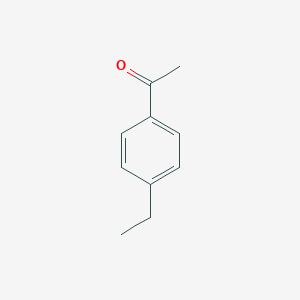
5-Propylbenzene-1,3-diol
Übersicht
Beschreibung
5-Propylbenzene-1,3-diol, also known as Divarinol, is a 5-alkylresorcinol in which the alkyl group is specified as propyl . It has a role as a semiochemical, a fungal metabolite, a lichen metabolite, and an animal metabolite . It is a naturally occurring compound found in several plant species, including the common garden plant, the rose .
Synthesis Analysis
The synthesis of 5-Propylbenzene-1,3-diol involves the use of the crude product Benzene, 1,3-dimethoxy-5-propyl, glacial acetic acid, and hydrobromic acid . The reaction mixture is refluxed at 125 °C for 3 hours while stirring, or until the starting material is consumed via TLC analysis . The reaction is then allowed to cool to room temperature and quenched by the addition of DI H2O .
Molecular Structure Analysis
The molecular formula of 5-Propylbenzene-1,3-diol is C9H12O2 . Its InChI code is 1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3 . The Canonical SMILES is CCCC1=CC(=CC(=C1)O)O .
Physical And Chemical Properties Analysis
The molecular weight of 5-Propylbenzene-1,3-diol is 152.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 2 . The Exact Mass is 152.083729621 g/mol . The Topological Polar Surface Area is 40.5 Ų .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
5-Propylbenzene-1,3-diol is used in the field of infectious disease research as an antibacterial agent . It is known to inhibit the activity of certain enzymes, which can be beneficial in the treatment of bacterial infections .
Antifungal Applications
This compound acts by inhibiting the activity of certain enzymes involved in the synthesis of fungal cell wall components, such as β-glucan and chitin . This makes it a valuable tool in the research and treatment of fungal infections .
Antiviral Applications
5-Propylbenzene-1,3-diol also inhibits other enzymes involved in the synthesis of viral proteins, such as reverse transcriptase and protease . This suggests potential applications in antiviral research and treatment .
Pharmaceutical Synthesis
5-Propylbenzene-1,3-diol is a versatile chemical compound that finds extensive application in the synthesis of pharmaceuticals. Its unique properties make it a valuable tool in the development of new drugs.
Agrochemical Synthesis
In addition to pharmaceuticals, 5-Propylbenzene-1,3-diol is also used in the synthesis of agrochemicals. This includes pesticides, herbicides, and other chemicals used in agriculture.
Polymer Synthesis
5-Propylbenzene-1,3-diol contributes to advancements in the field of polymer science. It is used in the synthesis of polymers, which have a wide range of applications, from packaging materials to high-performance engineering plastics.
Wirkmechanismus
Target of Action
5-Propylbenzene-1,3-diol, also known as Divarinol, is a 5-alkylresorcinol. It primarily targets certain enzymes involved in the synthesis of fungal cell wall components, such as β-glucan and chitin . These enzymes play a crucial role in maintaining the structural integrity of the fungal cell wall, making them a key target for antifungal agents .
Mode of Action
5-Propylbenzene-1,3-diol acts by inhibiting the activity of these enzymes . This inhibition disrupts the synthesis of vital cell wall components, leading to a weakened cell wall and ultimately, the death of the fungal cell . It also inhibits other enzymes involved in the synthesis of viral proteins, such as reverse transcriptase and protease .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the synthesis of fungal cell wall components and viral proteins . By inhibiting key enzymes in these pathways, 5-Propylbenzene-1,3-diol disrupts the normal functioning of these pathways, leading to the death of the fungal cells and the inhibition of viral replication .
Pharmacokinetics
19 g/mol) and physical properties suggest that it may have good bioavailability .
Result of Action
The result of 5-Propylbenzene-1,3-diol’s action is the death of fungal cells and the inhibition of viral replication . This is achieved through the disruption of key biochemical pathways in these organisms, leading to a breakdown in their normal functioning .
Safety and Hazards
5-Propylbenzene-1,3-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
5-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNQLQRBNSSJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198172 | |
| Record name | 5-Propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylbenzene-1,3-diol | |
CAS RN |
500-49-2 | |
| Record name | 1,3-Benzenediol, 5-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-propylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




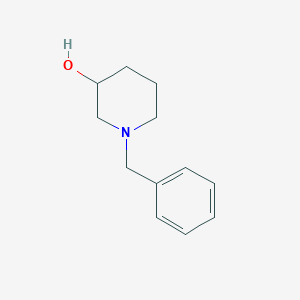
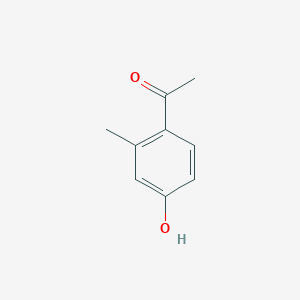
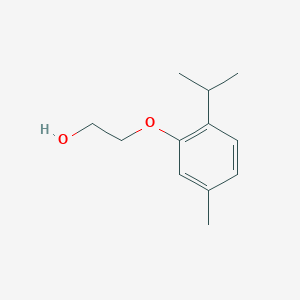
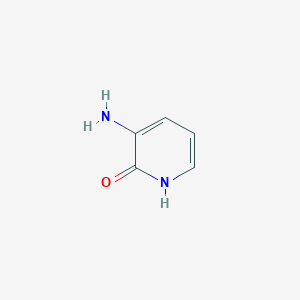

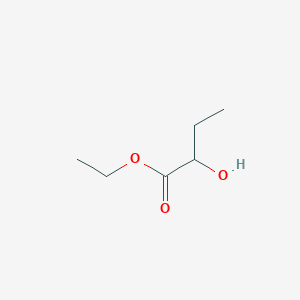
![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)
